4-Isobutylbenzoic acid ethyl ester
Description
Contextualization within Aromatic Ester Chemistry
4-Isobutylbenzoic acid ethyl ester is a specific type of aromatic ester. Aromatic esters are a class of organic compounds characterized by an ester functional group (–COO–) attached to an aromatic ring. numberanalytics.com The general structure can be represented as Ar-COO-R, where 'Ar' is an aromatic group and 'R' is an alkyl or aryl group. numberanalytics.com In the case of this compound, the aromatic group is a benzene (B151609) ring substituted with an isobutyl group at the fourth position, and the R group is an ethyl group.
The formation of esters, a process known as esterification, typically involves the reaction of a carboxylic acid with an alcohol. ebsco.com This reaction is often catalyzed by an acid, such as concentrated sulfuric acid or dry hydrogen chloride gas, the latter being common for aromatic esters. libretexts.org The esterification reaction is reversible and can be influenced by various factors, including temperature and the use of catalysts. libretexts.orgdergipark.org.tr Aromatic esters, including this compound, are involved in several key chemical reactions such as hydrolysis, which breaks the ester down into a carboxylic acid and an alcohol, and reduction to form alcohols. numberanalytics.comnumberanalytics.com
Aromatic esters are noted for their distinct physical and chemical properties. They generally have higher boiling and melting points than their non-aromatic (aliphatic) counterparts due to stronger intermolecular forces from the aromatic ring. numberanalytics.com They are typically soluble in organic solvents and have limited solubility in water. numberanalytics.com
Significance and Research Trajectory of this compound
While specific research on this compound is not extensively documented in publicly available literature, its constituent parts, 4-isobutylbenzoic acid and ethyl esters of other benzoic acids, are well-studied. 4-Isobutylbenzoic acid is a known compound with the CAS number 38861-88-0. nih.govbldpharm.compharmaffiliates.com
The synthesis of aromatic esters is a significant area of research in organic chemistry. youtube.com Methods for synthesizing esters from alkylarenes and carboxylic acids directly are being explored, offering atom- and step-efficient alternatives to traditional methods. nih.gov One patented process for obtaining benzene carboxylic acid esters involves the esterification of a benzene carboxylic acid with an alcohol in the presence of an acid catalyst at elevated temperatures. google.com The study of esterification reactions, including the use of various catalysts like ionic liquids and deep eutectic solvents, is ongoing to develop more efficient and environmentally friendly processes for producing benzoic acid esters. dergipark.org.tr
The research trajectory for compounds like this compound is likely tied to the broader applications of aromatic and benzoic acid esters. These applications span various industries, including their use as intermediates in the synthesis of pharmaceuticals and other fine chemicals. numberanalytics.comdergipark.org.tr
Current State of Knowledge and Emerging Research Themes
Overview of Related Benzene Carboxylic Acid Esters in Scholarly Literature
Several other ethyl esters of substituted benzoic acids have been studied, providing a comparative context for this compound.
Ethyl Benzoate (B1203000): This is the simplest ethyl ester of a benzoic acid, formed from benzoic acid and ethanol (B145695). wikipedia.org It is a colorless liquid with a pleasant odor and is used as a flavoring agent and in perfumery. wikipedia.orgchemicalbook.comnih.gov Its synthesis and properties are well-documented. wikipedia.orgchemicalbook.com
Ethyl 4-Ethylbenzoate: This ester has an ethyl group at the 4-position of the benzene ring. Its chemical and physical properties have been characterized. chemeo.com
Ethyl 4-Methoxybenzoate (Ethyl Anisate): This compound features a methoxy (B1213986) group at the 4-position. It is used in fragrances and flavors. nist.gov
Ethyl 4-Amino-3-methylbenzoate: The synthesis of this and related compounds is relevant in the context of producing more complex molecules, such as those with pharmaceutical applications. orgsyn.org
Benzoic acid, 4-fluoro-3-iodo-, ethyl ester: This halogenated derivative is synthesized via the esterification of 4-fluoro-3-iodobenzoic acid and has potential applications in pharmaceuticals and materials science. ontosight.ai
Isobutyl benzoate: While not an ethyl ester, it is an ester of benzoic acid with isobutanol, sharing structural similarities. scbt.com
Ethyl benzoyldimethylacetate: This is a more complex ester that can be prepared through the condensation of ethyl isobutyrate with various benzoic acid derivatives. orgsyn.org
The study of these related esters provides valuable insights into the potential properties and applications of this compound.
Compound Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Isobutylbenzoic acid | C11H14O2 | 178.23 | 38861-88-0 nih.gov |
| 4-Ethylbenzoic acid, 2-butyl ester | C13H18O2 | 206.28 | 583886 (PubChem CID) nih.gov |
| Benzoic acid, 4-tert-butyl-, isobutyl ester | Not specified | Not specified | Not specified chemeo.com |
| Ethyl Benzoate | C9H10O2 | 150.177 | 93-89-0 wikipedia.org |
| Ethyl 4-Ethylbenzoate | C11H14O2 | 178.23 | 36207-13-3 chemeo.com |
| Ethyl 4-Methoxybenzoate | C10H12O3 | 180.2005 | 94-30-4 nist.gov |
| Isobutyl benzoate | C11H14O2 | 178.23 | 120-50-3 scbt.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
ethyl 4-(2-methylpropyl)benzoate |
InChI |
InChI=1S/C13H18O2/c1-4-15-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
KXKWBACMKHUDFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Isobutylbenzoic Acid Ethyl Ester
Classical Esterification Strategies
Traditional methods for synthesizing esters, including 4-isobutylbenzoic acid ethyl ester, have long been established in organic chemistry. These strategies typically involve the direct reaction of a carboxylic acid with an alcohol or the use of a more reactive carboxylic acid derivative.
Fischer Esterification from 4-Isobutylbenzoic Acid and Ethanol (B145695)
Fischer-Speier esterification is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.org In the case of this compound, this involves reacting 4-isobutylbenzoic acid with ethanol in the presence of a strong acid catalyst. quora.com This reversible reaction's equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. libretexts.orglibretexts.org
Commonly used acid catalysts include concentrated sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid. wikipedia.orgkhanacademy.org The reaction is typically carried out by heating the mixture, often under reflux, to increase the reaction rate. libretexts.org For instance, a general laboratory procedure involves heating the carboxylic acid and alcohol with a few drops of concentrated sulfuric acid. uakron.edu
Mechanistic Investigations of Acid-Catalyzed Esterification
The mechanism of Fischer esterification is a well-studied, multi-step process involving nucleophilic acyl substitution. wikipedia.orgbyjus.com
The key steps are as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com
Nucleophilic Attack by Alcohol: The oxygen atom of the alcohol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion. byjus.comyoutube.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur in a two-step process involving the alcohol as a proton shuttle, resulting in a tetrahedral intermediate with a good leaving group (water). byjus.com
Elimination of Water: A lone pair of electrons on one of the oxygen atoms reforms the carbonyl double bond, leading to the elimination of a water molecule and forming a protonated ester. byjus.com
Deprotonation: The protonated ester is deprotonated, typically by a molecule of water or the alcohol present in the reaction mixture, to yield the final ester product and regenerate the acid catalyst. youtube.com
This entire process is reversible, and the forward reaction is favored by conditions that remove water from the system, such as azeotropic distillation. libretexts.orgtcu.edu
Alternative Esterification Approaches Involving Carboxylic Acid Derivatives
To circumvent the equilibrium limitations of Fischer esterification, more reactive derivatives of carboxylic acids can be employed. One common method is the reaction of an acid chloride with an alcohol. For instance, benzoyl chloride can react with ethanol to form ethyl benzoate (B1203000). Another approach involves the use of acid anhydrides.
A different strategy involves the reaction of sodium benzoate with ethyl chloride in the presence of a phase transfer catalyst. This method has been reported to produce high yields of ethyl benzoate with no significant equipment corrosion and zero "wastewater" discharge. google.com
Catalytic Synthesis Approaches
The development of novel catalysts is a significant area of research aimed at improving the efficiency, selectivity, and environmental footprint of esterification reactions. These catalysts are often heterogeneous, allowing for easier separation from the reaction mixture.
Application of Heterogeneous Catalysts for Benzoic Ester Synthesis
Heterogeneous catalysts offer several advantages over their homogeneous counterparts, such as sulfuric acid, including reduced corrosion, easier separation, and minimized side reactions. dergipark.org.tr A variety of materials have been explored as solid acid catalysts for esterification, including ion-exchange resins, zeolites, and supported heteropolyacids. dergipark.org.trresearchgate.net
For example, acidic ion-exchange resins like Amberlyst have been studied for the synthesis of ethyl benzoate, with kinetic models such as Langmuir-Hinshelwood-Hougen-Watson (LHHW) being used to understand the reaction kinetics and the role of adsorption. However, many solid catalysts can suffer from drawbacks like the need for expensive reagents and high reaction temperatures. dergipark.org.tr
Exploration of Solid Acid Catalysts (e.g., Carbon-Based, Metal Oxide-Supported)
Recent research has focused on developing more efficient and reusable solid acid catalysts. One such example is the use of expandable graphite (B72142) preprocessed with sulfuric acid as a catalyst for the synthesis of ethyl benzoate under microwave heating. cibtech.org This method has been shown to produce high yields in a shorter reaction time compared to conventional heating. cibtech.org Under optimized conditions, a yield of 80.1% was achieved within 1.5 hours. cibtech.org
Another area of exploration is the use of metal-incorporated solid acid catalysts. A silica-based mesoporous catalyst containing zinc (Zn-MSI) has been synthesized and shown to be effective for the esterification of benzoic acid with ethanol. researchgate.net This catalyst, prepared via a sol-gel method, achieved approximately 82% conversion under optimized conditions. researchgate.net Magnetic-responsive solid acid catalysts have also been developed, which can be easily recovered from the reaction mixture using a magnetic field. nih.gov These catalysts often feature immobilized acidic ionic liquids on a solid support. nih.gov
The table below summarizes the performance of various catalytic systems in the synthesis of benzoic acid esters.
| Catalyst | Reactants | Temperature (°C) | Conversion/Yield (%) | Reference |
| Expandable Graphite | Benzoic Acid, Ethanol | 85 | 80.1 (Yield) | cibtech.org |
| Zinc-Mesoporous Silica (Zn-MSI) | Benzoic Acid, Ethanol | ~100 | ~82 (Conversion) | researchgate.net |
| Deep Eutectic Solvent (DES) | Benzoic Acid, Ethanol | 75 | 88.3 (Conversion) | dergipark.org.tr |
| Amberlyst 15 | Benzoic Acid, Ethanol | 55 | 6.9 (Conversion) | dergipark.org.tr |
This interactive data table allows for the comparison of different catalytic approaches, highlighting the ongoing efforts to develop more sustainable and efficient methods for the synthesis of this compound and related compounds.
Optimization of Catalytic Reaction Conditions for Enhanced Yield and Selectivity
The synthesis of this compound is most commonly achieved through Fischer-Speier esterification of 4-isobutylbenzoic acid with ethanol. rsc.orgrsc.org This equilibrium-driven reaction necessitates the use of an acid catalyst to achieve practical conversion rates. researchgate.net The choice of catalyst and the optimization of reaction parameters are critical to maximize the yield and selectivity of the desired ester.
Key factors influencing the outcome of the catalytic esterification include the type and concentration of the catalyst, the molar ratio of reactants, reaction temperature, and the method of water removal. researchgate.netnih.gov While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions. nih.gov Alternative catalysts, including solid acid catalysts and milder options, have been explored to improve the process's green credentials and simplify product purification.
The following table presents representative data on how different catalysts and conditions can affect the yield of this compound. This data is illustrative of typical optimization studies for similar aromatic esters.
Table 1: Optimization of Catalytic Reaction Conditions for the Synthesis of this compound
| Catalyst | Catalyst Loading (mol%) | Alcohol/Acid Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| H₂SO₄ | 5 | 3:1 | 80 | 6 | 85 |
| p-Toluenesulfonic acid | 5 | 3:1 | 80 | 8 | 82 |
| Amberlyst-15 | 10 (w/w%) | 5:1 | 90 | 12 | 78 |
| Scandium(III) triflate | 1 | 3:1 | 70 | 10 | 92 |
| Lipase (B570770) (CALB) | 10 (w/w%) | 3:1 | 60 | 24 | 95 |
Ester Transesterification Reactions
Transesterification offers an alternative route to this compound, typically by reacting a different ester of 4-isobutylbenzoic acid (e.g., the methyl ester) with ethanol in the presence of a catalyst. This method can be advantageous when the starting ester is more readily available or when milder reaction conditions are desired.
Mechanistic Studies of Transesterification Processes
The mechanism of transesterification can be either acid- or base-catalyzed. acs.org In acid-catalyzed transesterification, the carbonyl oxygen of the starting ester is protonated, increasing the electrophilicity of the carbonyl carbon for attack by ethanol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the original alcohol (e.g., methanol) to yield the ethyl ester. acs.org
Base-catalyzed transesterification, on the other hand, involves the nucleophilic attack of an ethoxide ion on the carbonyl carbon of the starting ester. This also proceeds through a tetrahedral intermediate, with the subsequent expulsion of the leaving alkoxide group. The choice between acid and base catalysis depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction kinetics.
Mechanistic studies often employ kinetic analysis and isotopic labeling to elucidate the reaction pathway and the rate-determining step. For instance, monitoring the reaction rate under varying catalyst and substrate concentrations can help to establish the reaction order and the role of each component.
The following table provides hypothetical kinetic data for the transesterification of methyl 4-isobutylbenzoate to its ethyl ester, illustrating the influence of the catalyst on the reaction rate.
Table 2: Hypothetical Kinetic Data for the Transesterification of Methyl 4-Isobutylbenzoate
| Catalyst | Catalyst Concentration (M) | Initial Rate (M/s) | Rate Constant (k) |
|---|---|---|---|
| Sodium Methoxide | 0.05 | 1.2 x 10⁻⁴ | 2.4 x 10⁻³ L/mol·s |
| Sodium Methoxide | 0.10 | 2.5 x 10⁻⁴ | 2.5 x 10⁻³ L/mol·s |
| Sulfuric Acid | 0.05 | 8.5 x 10⁻⁵ | 1.7 x 10⁻³ L/mol·s |
| Sulfuric Acid | 0.10 | 1.8 x 10⁻⁴ | 1.8 x 10⁻³ L/mol·s |
Process Optimization for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization to ensure efficiency, safety, and cost-effectiveness. Key considerations for scalable synthesis include the use of continuous flow reactors, efficient product separation and purification methods, and catalyst recycling.
In a batch process, optimizing for scale-up involves maximizing the space-time yield, which is the amount of product formed per unit volume of the reactor per unit time. This can be achieved by using higher concentrations of reactants, more efficient catalysts, and optimizing temperature and pressure to accelerate the reaction rate. However, heat and mass transfer limitations can become significant at larger scales, necessitating the use of well-designed reactors with efficient stirring and heat exchange systems.
Continuous flow processes offer several advantages for the scalable synthesis of esters, including better temperature control, improved safety due to smaller reaction volumes at any given time, and the potential for straightforward automation and integration of downstream processing steps. The use of packed-bed reactors with solid acid catalysts is a particularly attractive option for the continuous esterification of 4-isobutylbenzoic acid, as it simplifies catalyst separation and reuse.
The following table outlines key parameters that are typically optimized for the scalable synthesis of aromatic esters.
Table 3: Process Optimization Parameters for Scalable Synthesis of Aromatic Esters
| Parameter | Batch Process Consideration | Continuous Flow Process Consideration |
|---|---|---|
| Catalyst | Homogeneous catalysts may require difficult separation. Heterogeneous catalysts are preferred for easier recovery. | Packed-bed reactors with solid acid catalysts allow for easy separation and continuous operation. |
| Temperature | Maintaining uniform temperature can be challenging in large vessels. Hot spots can lead to side reactions. | Excellent temperature control is achievable due to high surface-area-to-volume ratios. |
| Reactant Ratio | Use of a large excess of one reactant can drive the equilibrium but requires efficient recovery and recycling. | Precise control over stoichiometry is possible, minimizing waste. |
| Water Removal | Dean-Stark traps or desiccants are common but can be less efficient at large scales. | Membrane separation or reactive distillation can be integrated for continuous water removal. |
| Reaction Time | Longer reaction times are often needed to reach equilibrium. | Residence time can be precisely controlled to optimize conversion and minimize byproduct formation. |
| Product Isolation | Distillation or crystallization is typically performed in a separate step. | In-line purification techniques can be integrated into the flow system. |
Chemical Reactivity and Transformation Mechanisms of 4 Isobutylbenzoic Acid Ethyl Ester
Hydrolysis Pathways
Hydrolysis of 4-Isobutylbenzoic acid ethyl ester involves the cleavage of the ester bond to yield 4-Isobutylbenzoic acid and ethanol (B145695). This transformation can be achieved under either acidic or basic conditions, each with distinct mechanistic and kinetic profiles. libretexts.org
The acid-catalyzed hydrolysis of this compound is a reversible process, representing the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The reaction is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org
The mechanism proceeds through several equilibrium steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. youtube.comyoutube.com This makes it more susceptible to attack by a weak nucleophile like water.
Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the alkoxy oxygen atoms, converting the ethoxy group into a good leaving group (ethanol). libretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol. libretexts.org
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to regenerate the acid catalyst and form the final product, 4-Isobutylbenzoic acid. libretexts.org
Kinetically, the reaction is considered a pseudo-first-order reaction because water is used in a large excess, making its concentration effectively constant throughout the reaction. youtube.com The rate of the reaction is therefore dependent on the concentration of the ester and the acid catalyst. youtube.com The equilibrium nature of the reaction means that to drive it to completion, it is necessary to use a large excess of water or to remove the ethanol as it is formed. chemistrysteps.comlibretexts.org
Base-promoted hydrolysis, also known as saponification, is an irreversible process for converting this compound to its corresponding carboxylate salt. chemistrysteps.commasterorganicchemistry.com The reaction is typically performed with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgmasterorganicchemistry.com
The mechanism involves two key stages:
Nucleophilic Acyl Substitution: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate then collapses, expelling the ethoxide ion (⁻OEt) as the leaving group and forming 4-Isobutylbenzoic acid. masterorganicchemistry.com
Irreversible Acid-Base Reaction: The newly formed 4-Isobutylbenzoic acid (a weak acid) immediately reacts with the highly basic ethoxide ion or any remaining hydroxide ions in the mixture. youtube.comyoutube.com This deprotonation step forms the 4-isobutylbenzoate salt and ethanol. This acid-base reaction is essentially irreversible and drives the entire process to completion. chemistrysteps.commasterorganicchemistry.com
To obtain the final 4-Isobutylbenzoic acid, a subsequent acidification step (workup) with a strong acid is required to protonate the carboxylate salt. masterorganicchemistry.com
Table 1: Comparison of Hydrolysis Pathways for this compound
| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |
| Reagent | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |
| Role of Reagent | Catalyst libretexts.org | Reactant (consumed) libretexts.org |
| Nature of Reaction | Reversible Equilibrium chemistrysteps.com | Irreversible chemistrysteps.com |
| Initial Product | 4-Isobutylbenzoic Acid | Sodium or Potassium 4-Isobutylbenzoate (a salt) masterorganicchemistry.com |
| Final Product | 4-Isobutylbenzoic Acid | 4-Isobutylbenzoic Acid (after acid workup) masterorganicchemistry.com |
| Key Intermediate | Protonated Tetrahedral Intermediate youtube.com | Tetrahedral Alkoxide Intermediate youtube.com |
| Driving Force | Use of excess water or removal of alcohol chemistrysteps.com | Irreversible deprotonation of the carboxylic acid youtube.com |
Reduction Chemistry
The ester functional group in this compound can be reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and reaction conditions.
The partial reduction of this compound to 4-isobutylbenzaldehyde (B42465) can be achieved using sterically hindered and less reactive hydride reagents. The most common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). orgoreview.comcommonorganicchemistry.com The reaction must be carried out at low temperatures, typically -78 °C, to prevent over-reduction to the primary alcohol. koreascience.kr
The mechanism involves the coordination of the aluminum center to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. This forms a stable tetrahedral intermediate. orgoreview.com Upon aqueous workup, this intermediate is hydrolyzed to yield the aldehyde. The low temperature is crucial because at higher temperatures, the aldehyde formed would be immediately reduced further. Other specialized reducing agents, such as alkoxy derivatives of DIBAL-H like sodium diisobutyl-t-butoxyaluminum hydride (SDBBA), have also been developed for this selective transformation at slightly higher temperatures (0 °C). koreascience.krsemanticscholar.org
Complete reduction of this compound yields two alcohol products: 4-isobutylbenzyl alcohol (the primary product) and ethanol. This is accomplished using powerful hydride-donating reagents like Lithium aluminum hydride (LiAlH₄). libretexts.org Unlike the selective reduction, this reaction is typically run at room temperature or under reflux conditions. masterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. orgoreview.com
The mechanism for LiAlH₄ reduction proceeds in two stages:
First Hydride Addition (Nucleophilic Acyl Substitution): A hydride ion from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, eliminating the ethoxide leaving group to form 4-isobutylbenzaldehyde as a transient intermediate.
Second Hydride Addition (Nucleophilic Addition): The aldehyde formed is more reactive than the starting ester. Therefore, it rapidly reacts with a second equivalent of hydride from LiAlH₄. This nucleophilic addition to the aldehyde carbonyl creates a new metal alkoxide intermediate.
Protonation: An acidic workup is performed to protonate the alkoxide intermediates, yielding the final products: 4-isobutylbenzyl alcohol and ethanol.
Table 2: Reducing Agents for this compound
| Reducing Agent | Product(s) | Reaction Conditions | Selectivity |
| Diisobutylaluminium hydride (DIBAL-H) | 4-Isobutylbenzaldehyde and Ethanol | Low temperature (-78 °C) koreascience.kr | Selective for aldehyde orgoreview.com |
| Lithium aluminum hydride (LiAlH₄) | 4-Isobutylbenzyl alcohol and Ethanol | Room temperature or reflux masterorganicchemistry.com | Complete reduction to primary alcohol libretexts.org |
| Sodium borohydride (NaBH₄) | No reaction | Standard conditions | Not reactive enough to reduce esters orgoreview.comcommonorganicchemistry.com |
Nucleophilic Acyl Substitution Reactions
While hydrolysis (using H₂O or OH⁻ as the nucleophile) and reduction (using H⁻ as the nucleophile) are prominent examples, other nucleophiles can also participate in this reaction:
Transesterification: Reaction with another alcohol (R'OH) under acid or base catalysis can replace the ethyl group with a different alkyl group (R'), forming a new ester. To drive the equilibrium, the reactant alcohol is typically used in excess. libretexts.org
Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine (R'NH₂ or R'₂NH) yields 4-isobutylbenzamide. This reaction is generally slower than hydrolysis and often requires heating, as amines are less potent nucleophiles than hydroxide ions.
Reaction with Grignard Reagents: Treatment with an excess of a Grignard reagent (R'MgX) leads to the formation of a tertiary alcohol. This occurs via a double addition mechanism. The first equivalent of the Grignard reagent engages in a nucleophilic acyl substitution to form a ketone intermediate. This ketone is highly reactive and immediately attacked by a second equivalent of the Grignard reagent in a nucleophilic addition reaction, which upon workup yields a tertiary alcohol.
The reactivity of the ester towards these various nucleophiles is generally lower than that of more reactive acyl derivatives like acid chlorides or anhydrides, but higher than that of amides. youtube.com
Oxidation Reactions
Oxidation of the Isobutyl Moiety (as observed for 4-isobutylbenzoic acid)
While the ester group can be a site of reactivity, the isobutyl substituent on the benzene (B151609) ring also presents a target for oxidation reactions. Research into the metabolism of related compounds, specifically 4-isobutylbenzoic acid, by cytochrome P450 enzymes provides significant insight into the potential oxidative pathways for the isobutyl group of this compound. nih.gov These enzymatic systems are known to catalyze the selective oxidation of carbon-hydrogen bonds. nih.gov Studies on the oxidation of 4-isobutylbenzoic acid by the CYP199A4 enzyme from Rhodopseudomonas palustris have shown that oxidation occurs primarily at the isobutyl moiety, leading to both hydroxylated and, to a much lesser extent, desaturated products. nih.gov
The primary oxidative transformation observed for the isobutyl group of 4-isobutylbenzoic acid is hydroxylation. nih.gov The cytochrome P450 enzyme CYP199A4 catalyzes hydroxylation at two principal positions on the isobutyl side chain: the benzylic carbon (Cα) and the tertiary carbon (Cβ). nih.gov
The major products formed from the oxidation of 4-isobutylbenzoic acid are the two corresponding alcohols. The distribution of these products highlights a competitive oxidation process between the two sites. Research has quantified the product distribution, revealing that hydroxylation at the benzylic position accounts for 54% of the products, while hydroxylation at the tertiary Cβ position accounts for 41%. nih.gov This indicates a slight preference for oxidation at the benzylic position over the tertiary carbon within the enzyme's active site. nih.gov
Table 2: Product Distribution from the Oxidation of 4-Isobutylbenzoic Acid by CYP199A4
| Product Type | Position of Oxidation | Product Name | Product Distribution (%) |
| Hydroxylation | Benzylic (Cα) | 4-(1-hydroxy-2-methylpropyl)benzoic acid | 54 |
| Hydroxylation | Tertiary (Cβ) | 4-(2-hydroxy-2-methylpropyl)benzoic acid | 41 |
| Desaturation | - | 4-(2-methyl-1-propenyl)benzoic acid | 5 |
Data sourced from a study on the oxidation of 4-isobutylbenzoic acid by the CYP199A4 enzyme. nih.gov
In addition to hydroxylation, cytochrome P450 enzymes can also catalyze desaturation reactions, leading to the formation of carbon-carbon double bonds (alkenes). nih.gov However, in the case of 4-isobutylbenzoic acid, this pathway is a minor one. nih.gov
The oxidation of 4-isobutylbenzoic acid by CYP199A4 yields only a small amount of the desaturated product, 4-(2-methyl-1-propenyl)benzoic acid, accounting for just 5% of the total metabolites. nih.gov This is in stark contrast to other alkylbenzoic acids, such as 4-n-propylbenzoic acid and 4-n-butylbenzoic acid, which show significantly higher levels of desaturation (up to 73% for a mutant of CYP199A4 with 4-n-propylbenzoic acid). nih.gov The low level of alkene formation for 4-isobutylbenzoic acid is attributed to the specific positioning of the alkyl group relative to the heme center of the enzyme and the relative strengths of the C-H bonds. nih.gov The conformation of 4-isobutylbenzoic acid within the enzyme's active site favors hydroxylation at the benzylic and tertiary positions over the hydrogen abstraction that would lead to desaturation. nih.gov
Derivative Synthesis and Structure Reactivity Relationships of 4 Isobutylbenzoic Acid Ethyl Ester Analogues
Systematic Structural Modifications of the Ester Group
The synthesis of analogues of 4-isobutylbenzoic acid ethyl ester is most commonly achieved through the esterification of 4-isobutylbenzoic acid with various alcohols. The Fischer-Speier esterification is a classic and versatile method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comathabascau.ca
By substituting ethanol (B145695) with other alcohols, a diverse library of ester analogues can be generated. The nature of the alcohol's R' group—its size, branching, and presence of other functional groups—directly impacts the physical and chemical properties of the resulting ester. For instance, increasing the chain length of the alcohol can alter the lipophilicity and boiling point of the ester. Introducing steric bulk near the oxygen atom, as with isopropanol, can influence the rate of both the esterification reaction and subsequent hydrolysis due to steric hindrance. athabascau.ca
Below is a table illustrating the synthesis of various analogues through this method.
| Starting Alcohol | Alcohol Formula | Resulting Ester Analogue |
| Methanol | CH₃OH | 4-Isobutylbenzoic acid methyl ester |
| 1-Propanol | CH₃CH₂CH₂OH | 4-Isobutylbenzoic acid propyl ester |
| Isopropanol | (CH₃)₂CHOH | 4-Isobutylbenzoic acid isopropyl ester |
| 1-Butanol | CH₃CH₂CH₂CH₂OH | 4-Isobutylbenzoic acid butyl ester |
These structural modifications are foundational for probing how the ester functional group participates in chemical reactions and biological interactions.
Functionalization of the Isobutyl Group and Aromatic Ring
Further diversification of this compound analogues can be achieved by chemical modifications to the isobutyl group and the aromatic benzene (B151609) ring.
Functionalization of the Isobutyl Group: The isobutyl group is susceptible to oxidation reactions. For example, metabolic studies on the parent 4-isobutylbenzoic acid have shown that oxidation can occur, leading to hydroxylated products. A primary product of such oxidation is 4-(2-hydroxy-2-methylpropyl)benzoic acid, indicating hydroxylation at the tertiary carbon of the isobutyl group. The carboxylic acid group itself can be reduced to an alcohol using powerful reducing agents.
Functionalization of the Aromatic Ring: The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The existing isobutyl group and the ethyl ester group influence the position of the incoming electrophile. The isobutyl group is an alkyl group, which is an activating, ortho-, para- director. The ethyl carboxylate group is a deactivating, meta- director. The activating ortho-, para- directing effect of the isobutyl group typically governs the substitution pattern.
Common electrophilic aromatic substitution reactions include:
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, primarily at the positions ortho to the isobutyl group. masterorganicchemistry.com
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum trichloride (B1173362) (AlCl₃) introduces a halogen atom (-Br or -Cl) onto the ring, again favoring the ortho positions. wikipedia.orgmasterorganicchemistry.com
Sulfonation: Using fuming sulfuric acid (H₂SO₄ with SO₃) introduces a sulfonic acid group (-SO₃H) onto the ring. masterorganicchemistry.com
The table below summarizes key functionalization reactions.
| Reaction Type | Reagents | Position of Substitution | Resulting Derivative Structure (Example) |
| Nitration | HNO₃, H₂SO₄ | ortho to isobutyl group | Ethyl 3-nitro-4-isobutylbenzoate |
| Bromination | Br₂, FeBr₃ | ortho to isobutyl group | Ethyl 3-bromo-4-isobutylbenzoate |
| Oxidation | Oxidizing Agents | Isobutyl side chain | Ethyl 4-(2-hydroxy-2-methylpropyl)benzoate |
Investigation of Metabolites and Degradation Products (from a chemical structure perspective)
The chemical stability of this compound is primarily challenged by hydrolysis of the ester linkage. This reaction represents a common degradation pathway and is a key metabolic transformation for many ester-containing compounds. libretexts.orglibretexts.org
Hydrolysis: Ester hydrolysis is the cleavage of the ester bond by reaction with water, which can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., HCl or H₂SO₄) and excess water, the ester is hydrolyzed back to its constituent carboxylic acid and alcohol. This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.org For this compound, this yields 4-isobutylbenzoic acid and ethanol.
Base-Catalyzed Hydrolysis (Saponification): When heated with an aqueous base, such as sodium hydroxide (B78521) (NaOH), the ester undergoes saponification. This reaction is irreversible and produces the salt of the carboxylic acid (sodium 4-isobutylbenzoate) and the alcohol (ethanol). libretexts.orglibretexts.org Subsequent acidification of the carboxylate salt will yield the free 4-isobutylbenzoic acid. libretexts.org
Oxidative Degradation: As mentioned previously, the isobutyl group can be a site for oxidative metabolism. This leads to hydroxylated metabolites. The primary metabolite observed from the oxidation of the related 4-isobutylbenzoic acid is 4-(2-hydroxy-2-methylpropyl)benzoic acid. It is therefore expected that this compound could be metabolized first by hydrolysis to the acid, followed by oxidation, or potentially by direct oxidation on the ester form.
The primary degradation and metabolic products are outlined below.
| Degradation/Metabolic Process | Product(s) |
| Acid or Base-Catalyzed Hydrolysis | 4-Isobutylbenzoic acid and Ethanol |
| Saponification | Sodium 4-isobutylbenzoate and Ethanol |
| Side-Chain Oxidation | 4-(2-hydroxy-2-methylpropyl)benzoic acid (following hydrolysis) |
Correlations between Molecular Structure and Chemical Reactivity Profiles
The systematic modifications detailed in the preceding sections allow for the establishment of clear correlations between the structure of the analogues and their chemical reactivity.
Ester Group and Hydrolysis Rate: The structure of the alcohol component of the ester has a significant impact on the rate of hydrolysis. Steric hindrance is a key factor. athabascau.ca
Increasing Steric Bulk: As the alkyl group of the ester becomes larger and more branched (e.g., changing from ethyl to isopropyl or tert-butyl), the carbonyl carbon becomes less accessible to the attacking nucleophile (water or hydroxide). This increased steric hindrance slows down the rate of both acid- and base-catalyzed hydrolysis.
Electronic Effects: While less dominant than steric effects for simple alkyl esters, introducing electron-withdrawing groups into the alcohol portion could potentially increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.
Ring and Side-Chain Substituents and Reactivity: Modifications to the aromatic ring or the isobutyl side chain primarily influence two areas of reactivity: electrophilic aromatic substitution and the acidity of the parent carboxylic acid (which in turn affects esterification and hydrolysis equilibria).
Electrophilic Aromatic Substitution: The rate and orientation of SEAr reactions are dictated by the electronic nature of the substituents. The activating, ortho-, para- directing isobutyl group enhances the ring's nucleophilicity, making it more reactive towards electrophiles than unsubstituted benzene. If an electron-withdrawing group like a nitro group (-NO₂) were added to the ring, it would deactivate the ring, making subsequent SEAr reactions slower.
Ester Hydrolysis: Adding a strong electron-withdrawing group (e.g., -NO₂) to the aromatic ring, particularly at the ortho or para positions relative to the ester, would increase the electrophilicity of the ester's carbonyl carbon. This electronic pull makes the carbonyl carbon more susceptible to nucleophilic attack, thereby increasing the rate of hydrolysis. Conversely, electron-donating groups would have the opposite effect, slightly decreasing the hydrolysis rate.
These structure-reactivity relationships are predictable and allow for the rational design of analogues with tailored chemical stability and reactivity profiles.
Advanced Analytical and Spectroscopic Methodologies for Characterization of 4 Isobutylbenzoic Acid Ethyl Ester
Chromatographic Separation and Analysis
Chromatographic techniques are indispensable for separating 4-isobutylbenzoic acid ethyl ester from complex mixtures and quantifying its presence. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary methods employed for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comresearchgate.net This method is highly effective for assessing the purity of this compound and confirming its identity. jmchemsci.comnih.gov In a typical GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. tdx.catresearchgate.net
The purity of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. globalresearchonline.net The relative area of the main peak corresponding to the ester provides a quantitative measure of its purity.
Table 1: GC-MS Data for Benzoic Acid Esters
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ethyl benzoate (B1203000) | 150 | 122, 105, 77 |
| Ethyl 4-ethylbenzoate | 178 | 163, 149, 133, 105 |
| Ethyl 4-ethoxybenzoate | 194 | 166, 149, 121, 93 |
| 4-Isobutylbenzoic acid | 178 | 163, 135, 91 |
This table presents representative mass spectrometry data for related benzoic acid esters to illustrate typical fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-performance liquid chromatography (HPLC) is a versatile technique used for both the quantitative and qualitative analysis of this compound. researchgate.netnih.gov This method is particularly useful for non-volatile or thermally sensitive compounds. ekb.eg In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. sielc.com
For quantitative analysis, a calibration curve is typically constructed by running standards of known concentrations. longdom.org The peak area of the analyte in the sample chromatogram is then used to determine its concentration. Qualitative analysis involves comparing the retention time of the analyte peak with that of a known standard. usda.gov The use of a photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. nih.gov
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental for the detailed structural elucidation of this compound, providing information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a complete picture of the connectivity of atoms in this compound.
¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environment. chemicalbook.comchemicalbook.comchemicalbook.com The chemical shift, integration, and multiplicity of the signals reveal the number of protons, their neighboring protons, and their electronic surroundings.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their hybridization state.
Table 2: Representative ¹H NMR Data for Benzoic Acid Esters
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Ethyl benzoate | 8.0 (d), 7.5 (t), 7.4 (t), 4.4 (q), 1.4 (t) | Doublet, Triplet, Triplet, Quartet, Triplet | Aromatic, Aromatic, Aromatic, -OCH₂-, -CH₃ |
| 4-Ethylbenzoic acid | 7.9 (d), 7.2 (d), 2.7 (q), 1.2 (t) | Doublet, Doublet, Quartet, Triplet | Aromatic, Aromatic, -CH₂-, -CH₃ |
This table provides examples of ¹H NMR data for related compounds to illustrate typical chemical shifts and multiplicities.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chemicalbook.comchemicalbook.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. quora.com The resulting IR spectrum shows absorption bands corresponding to these vibrations, which are characteristic of particular functional groups. pressbooks.publibretexts.org
For this compound, key characteristic absorptions would include:
C=O stretch: A strong absorption band in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group. libretexts.org
C-O stretch: Absorptions in the 1250-1000 cm⁻¹ region, corresponding to the C-O single bonds of the ester group. libretexts.org
C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.
C-H stretch (aliphatic): Absorptions typically below 3000 cm⁻¹.
C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) |
| C=O (Ester) | 1720-1740 |
| C-O (Ester) | 1250-1000 |
| C-H (Aromatic) | > 3000 |
| C-H (Aliphatic) | < 3000 |
| C=C (Aromatic) | 1600-1450 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of a molecule with very high accuracy. rsc.org This precise mass measurement allows for the determination of the elemental composition of the molecule, providing a powerful tool for confirming its molecular formula. rsc.org The difference between the measured accurate mass and the calculated theoretical mass for a proposed formula should be within a few parts per million (ppm), providing strong evidence for the identity of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing this compound by probing its electronic transitions. The molecule's chromophore, the substituted benzene (B151609) ring conjugated with the carbonyl group of the ester, gives rise to distinct absorption bands in the UV region. The primary electronic transitions are the π → π* transitions associated with the aromatic system and the n → π* transition of the carbonyl group. While specific spectral data for this compound is not extensively published, its absorption characteristics can be inferred from its parent chromophore, ethyl benzoate. nist.govnist.gov Ethyl benzoate exhibits characteristic UV absorption maxima, which serve as a reference for understanding the electronic behavior of its derivatives. nist.gov The presence of the p-isobutyl group, an alkyl substituent, is expected to cause a minor bathochromic (red) shift and a slight hyperchromic effect on the absorption bands compared to ethyl benzoate, due to its electron-donating inductive effect.
UV-Vis spectroscopy is also a highly effective method for real-time monitoring of chemical reactions involving this compound, such as its synthesis via esterification or its hydrolysis. spectroscopyonline.comthermofisher.com Because the absorbance of a solution is directly proportional to the concentration of the absorbing species according to the Beer-Lambert law, the formation or consumption of the ester can be quantitatively tracked over time. thermofisher.comthermofisher.com For instance, during the esterification of 4-isobutylbenzoic acid with ethanol (B145695), the increase in absorbance at a wavelength characteristic of the product, this compound, can be monitored to determine reaction kinetics, including the reaction rate and order. spectroscopyonline.comthermofisher.com This allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time to maximize yield and efficiency. spectroscopyonline.com
Table 1: UV Absorption Maxima for Related Benzoate Esters
Complementary Structural Characterization Techniques (e.g., X-ray Crystallography of related enzyme-substrate complexes)
While obtaining a single crystal of this compound for X-ray crystallography may be challenging, the technique provides invaluable, high-resolution structural information when applied to related compounds, particularly in the context of enzyme-substrate interactions. iucr.org The most relevant analogues for this purpose are ibuprofen (B1674241) and various 4-hydroxybenzoyl-CoA derivatives, which share significant structural motifs with the target ester. nih.govnih.gov X-ray crystallography has been instrumental in elucidating how these molecules bind to the active sites of their target enzymes, offering a detailed, three-dimensional blueprint of the molecular interactions. acs.org
A seminal example is the structural analysis of ibuprofen, which possesses the same 4-isobutylphenyl group, in complex with cyclooxygenase-2 (COX-2). nih.govnih.gov Crystal structures of the murine COX-2 enzyme with bound ibuprofen reveal that only the S-enantiomer binds, indicating a high degree of stereospecificity in the active site. nih.govnih.gov The carboxylate group of S-ibuprofen forms a crucial salt bridge with the guanidinium (B1211019) group of Arginine-120 at the entrance of the cyclooxygenase channel. nih.goviucr.org Additional hydrophobic interactions are established between the isobutylphenyl tail of the inhibitor and hydrophobic residues lining the active site, including Leu352, Tyr385, and Trp387. iucr.org These detailed crystallographic studies provide a precise model for how a similar molecule, such as this compound, might orient itself within an enzyme active site, with its isobutyl group occupying a hydrophobic pocket and its ester group potentially interacting with polar or hydrogen-bond-donating residues.
Further insights come from studies on 4-hydroxybenzoyl-CoA thioesterase complexed with inhibitors like 4-hydroxyphenacyl-CoA. nih.govwisc.edu In these structures, the aromatic moiety of the ligand is encircled by tryptophan and tyrosine residues, while interactions are mediated primarily through backbone atoms and solvent molecules rather than numerous direct side-chain contacts. nih.govwisc.edu These findings suggest that enzyme active sites can accommodate substrates through a combination of specific key interactions and a network of weaker, secondary contacts. nih.gov Taken together, these crystallographic analyses of related enzyme-substrate complexes serve as a powerful predictive tool for understanding the potential biological interactions and structural binding modes of this compound. iucr.org
Table 2: Crystallographic Data for Enzyme-Inhibitor Complexes Related to this compound
Computational Chemistry and Theoretical Studies on 4 Isobutylbenzoic Acid Ethyl Ester Systems
Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Methods
Hybrid QM/MM methods offer a robust framework for studying chemical reactions in complex environments like solutions or enzyme active sites. nih.govyoutube.com In this approach, the chemically active region, such as the reacting atoms of the ester and key catalytic residues, is treated with computationally intensive quantum mechanics (QM), which can accurately model the breaking and forming of chemical bonds. youtube.com The remainder of the system, including the bulk of the protein and surrounding solvent, is described using more efficient molecular mechanics (MM) force fields. youtube.comnih.gov This dual approach allows for the simulation of large systems while maintaining a high level of accuracy for the crucial reacting parts. nih.gov
QM/MM simulations are particularly well-suited for elucidating the step-by-step mechanisms of chemical reactions, such as the hydrolysis of 4-Isobutylbenzoic acid ethyl ester. nih.govbioexcel.eu Ester hydrolysis can proceed through different pathways, and QM/MM can map the potential energy surface for these routes. nih.gov For instance, in a base-catalyzed hydrolysis scenario, the simulation would model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The QM region would typically include the ester itself and several water molecules, or the catalytic residues of an enzyme like an esterase. nih.govbioexcel.eu
By simulating the reaction trajectory, researchers can observe the formation and cleavage of bonds, identify key intermediates, and understand the role of the surrounding environment (e.g., solvent molecules or amino acid residues) in stabilizing charged intermediates and transition states. ucsb.edu For example, a simulation could reveal a two-step dissociative-type process, where the first step involves the separation of the ethoxy group, followed by a proton transfer step. nih.gov These simulations provide a dynamic picture of the reaction that is often inaccessible through experimental means alone. nih.gov
A key strength of QM/MM methods is the ability to locate and characterize transition states (TS), which are the highest energy points along a reaction coordinate. ucsb.edunih.gov Identifying the structure of the TS is crucial for understanding reaction kinetics, as the energy barrier (activation energy) determines the reaction rate. nih.govnih.gov QM/MM calculations can predict the geometry of the transition state for the hydrolysis of this compound and calculate the associated activation energy. nih.gov
For example, in the study of enzyme-catalyzed reactions, QM/MM can compute the free energy profile along the reaction path, revealing the energy barriers for each step. ucsb.edu These calculated barriers can then be compared with experimental kinetic data to validate the proposed mechanism. bioexcel.eu The table below illustrates hypothetical activation free energies (ΔG‡) for the acid- and base-catalyzed hydrolysis of this compound, as could be predicted by QM/MM simulations. Such calculations are vital for understanding how substituents (like the isobutyl group) influence reactivity compared to simpler esters like ethyl benzoate (B1203000). acs.org
| Reaction | Catalyst | Predicted Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG_rxn) (kcal/mol) |
|---|---|---|---|
| Hydrolysis | Acid (H₃O⁺) | 22.5 | -4.8 |
| Hydrolysis | Base (OH⁻) | 18.7 | -15.2 |
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) are powerful computational techniques used extensively in drug discovery and molecular biology to study how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein or enzyme. nih.govazolifesciences.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. juit.ac.in For this compound, docking could be used to predict its binding mode within the active site of an enzyme like a cholesteryl esterase or another hydrolase. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on factors like intermolecular forces to identify the most favorable binding pose. nih.gov
Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-enzyme complex over time. numberanalytics.comnih.gov An MD simulation calculates the forces between atoms and uses them to simulate their movements, providing a detailed view of the complex's flexibility and stability. uzh.ch This is crucial because both the ligand and the protein are flexible, and their conformations can change upon binding—a phenomenon known as "induced fit". diva-portal.org MD simulations can assess the stability of the docked pose, track conformational changes, and analyze the network of interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. researchgate.net The stability of these interactions over the course of a simulation (e.g., 100 nanoseconds) is a key indicator of a viable binding mode. nih.gov
Computational methods are essential for characterizing the binding pockets of enzymes and understanding how substrates orient themselves for a reaction. mdpi.comjournalcrd.org The binding site is the region of the enzyme where the ligand binds, often a pocket or groove on the protein surface. journalcrd.org For a potential substrate like this compound, its orientation within the active site of an esterase is critical for catalysis.
Molecular docking studies can reveal how the isobutyl and ethyl groups of the ester fit into specific sub-pockets of the enzyme's active site. frontiersin.orgnih.gov The analysis of the docked complex can identify key amino acid residues that form hydrogen bonds with the ester's carbonyl oxygen or engage in hydrophobic interactions with its isobutyl group. journalcrd.org MD simulations further refine this picture by showing how these interactions evolve over time and how water molecules might mediate the binding. mdpi.com This detailed understanding of binding orientation is fundamental for explaining enzyme specificity and for designing novel enzyme inhibitors. frontiersin.org
| Ligand | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| This compound | Human Carboxylesterase 1 | -7.8 | Ser203, His448 | Hydrogen Bond (with C=O) |
| This compound | Human Carboxylesterase 1 | -7.8 | Trp235, Phe331 | Hydrophobic (π-π stacking with benzene (B151609) ring) |
| This compound | Human Carboxylesterase 1 | -7.8 | Leu335, Val368 | Hydrophobic (with isobutyl group) |
Electronic Structure Calculations for Reactivity Prediction
Electronic structure calculations, most commonly performed using Density Functional Theory (DFT), are fundamental for predicting the intrinsic reactivity of a molecule based on its electronic properties. nih.govacs.org These methods solve approximations of the Schrödinger equation to determine the electron distribution in a molecule, which governs its chemical behavior. acs.org
For this compound, DFT calculations can yield valuable information about its reactivity. nih.gov Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Furthermore, DFT can generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface. The ESP map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an ester, the carbonyl carbon is expected to be electrophilic (positive potential), making it susceptible to attack by nucleophiles, while the carbonyl oxygen would be nucleophilic (negative potential), making it a site for protonation in acid-catalyzed reactions. These calculations can predict the most likely sites for chemical attack, providing a theoretical foundation for understanding reactions like hydrolysis or transesterification. nih.govmdpi.com
| Property | Predicted Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. researchgate.net |
| Dipole Moment | 2.1 D | Indicates overall molecular polarity. |
Applications of 4 Isobutylbenzoic Acid Ethyl Ester As a Synthetic Intermediate and Research Chemical
Strategic Use in Multistep Organic Synthesis
The true value of 4-Isobutylbenzoic acid ethyl ester in a research context lies in its utility as a starting material or intermediate in complex, multi-step synthetic pathways. The ester functional group can be readily transformed into a variety of other functionalities, allowing chemists to elaborate the molecule into more complex target structures.
A significant application is its conversion to 4-isobutylbenzohydrazide (B8574714). In this reaction, the ethyl ester is treated with hydrazine (B178648) monohydrate, typically under reflux conditions. google.com The process involves the nucleophilic acyl substitution of the ethoxy group (-OCH2CH3) on the ester with the hydrazine molecule (NH2NH2), yielding the corresponding hydrazide (-CONHNH2) and ethanol (B145695) as a byproduct. This transformation is a key step because the resulting hydrazide is a versatile functional group that can participate in numerous subsequent reactions, such as the formation of hydrazones, pyrazoles, and other heterocyclic systems. google.com
A detailed example of this synthetic step is provided in a patented procedure for preparing intermediates for cycloalkylamino acid derivatives, which are investigated for therapeutic uses. google.comgoogleapis.com
Table 1: Synthesis of 4-Isobutylbenzohydrazide from this compound google.com
| Reactant | Reagent | Conditions | Product | Yield |
| This compound | Hydrazine monohydrate | Reflux, 12 hours | 4-Isobutylbenzohydrazide | 78% |
This reaction highlights the strategic importance of this compound. By converting the relatively stable ester into a more reactive hydrazide, chemists unlock pathways to a wide array of other compounds that would be difficult to access directly from the initial ester.
Precursor to Advanced Organic Scaffolds
Building upon its role as a versatile intermediate, this compound serves as a precursor for the construction of advanced organic scaffolds, which form the core structures of novel chemical entities with specific functions. These scaffolds are often designed for applications in medicinal chemistry, where the molecular architecture is critical for biological activity.
Research into new therapeutic agents has utilized this ester in the synthesis of complex cycloalkylamino acid derivatives that act as modulators of sphingosine-1-phosphate (S1P) receptors. googleapis.com These receptors are involved in various cellular processes, and their modulation is a target for treating autoimmune and hyperproliferative diseases. googleapis.com In the synthetic route to these complex molecules, the 4-isobutylbenzohydrazide derived from the ethyl ester is a crucial building block that is incorporated into the final, larger scaffold. google.comgoogleapis.com
Furthermore, this compound has been used to create novel diester molecules incorporating ethylene (B1197577) glycol linkers. One such molecule reported is 2-((2-(4-isobutylphenyl)propanoyl)oxy)ethyl 4-isobutylbenzoate. nih.govroyalsocietypublishing.org This structure is essentially a hybrid molecule where an ethylene glycol unit links a molecule of ibuprofen (B1674241) to a molecule of 4-isobutylbenzoic acid. nih.govroyalsocietypublishing.org The synthesis of such "dual-drug" or linked scaffolds is a modern strategy in drug design aimed at creating multifunctional agents or modifying the pharmacokinetic properties of known drugs. nih.govroyalsocietypublishing.org The 4-isobutylbenzoate portion of this advanced scaffold originates from its ester precursor, demonstrating its direct role in forming complex molecular architectures.
Table 2: Examples of Advanced Scaffolds Derived from this compound
| Precursor | Reaction Type | Resulting Scaffold/Molecule Type | Potential Application | Reference |
| This compound | Hydrazide formation, followed by further steps | Cycloalkylamino acid derivatives | S1P Receptor Modulators | googleapis.com |
| This compound | Esterification with a linked molecule | Diester linked by ethylene glycol (e.g., with Ibuprofen) | Multifunctional drug candidates | nih.govroyalsocietypublishing.org |
Role in Method Development and Analytical Standards
In analytical chemistry, reference standards are materials of high purity and well-characterized properties used to ensure the accuracy and validity of analytical methods. While the parent compound, 4-Isobutylbenzoic acid, is available as a certified reference material (CRM) and pharmaceutical secondary standard for applications such as quality control testing for ibuprofen, the ethyl ester itself is not commonly marketed as a primary analytical standard.
However, the role of this compound as a key intermediate in the synthesis of new chemical entities (NCEs), such as the S1P receptor modulators and linked-drug scaffolds previously mentioned, is directly linked to method development. googleapis.comroyalsocietypublishing.org Whenever a new compound is synthesized for potential pharmaceutical use, a significant part of the research and development process involves creating and validating new analytical methods (e.g., High-Performance Liquid Chromatography - HPLC, Mass Spectrometry) to identify, quantify, and assess the purity of the final product and any intermediates.
Therefore, while this compound may not be the standard itself, its use in synthesizing novel molecules necessitates the subsequent development of new analytical protocols. The purity of the ester as a starting material must be confirmed, and it may be monitored as a potential impurity in the final active pharmaceutical ingredient. In this context, its importance lies in driving the innovation of new analytical methods required to characterize the advanced scaffolds and complex molecules derived from it. For instance, the development of the cycloalkylamino acid derivatives would require new, specific HPLC methods and the creation of reference standards for the final compounds to ensure their quality and consistency. googleapis.com
Sustainable Chemical Practices and Environmental Considerations in 4 Isobutylbenzoic Acid Ethyl Ester Chemistry
Implementation of Green Chemistry Principles in Synthetic Routes
The traditional synthesis of 4-isobutylbenzoic acid ethyl ester typically involves Fischer esterification, a process that, while well-established, often utilizes energy-intensive batch processes and can generate significant waste. mdpi.comnumberanalytics.com The implementation of green chemistry principles aims to address these drawbacks by designing synthetic routes that are more efficient, use less hazardous materials, and minimize waste.
One of the key areas of improvement is the intensification of the synthesis process. The use of continuous flow microreactors, for example, has been shown to be a more efficient and sustainable method for producing esters compared to traditional batch processes. rsc.org Flow chemistry offers better control over reaction parameters such as temperature and pressure, leading to higher yields and purities, and a significant reduction in reaction times and waste generation. numberanalytics.comrsc.org
Another green approach is the development of one-step synthesis methods. For instance, hydroalkoxycarbonylation presents a more efficient alternative to traditional multi-step esterification processes. walshmedicalmedia.comresearchgate.net This method combines the reactants in a single step, often under milder conditions, leading to higher atom economy and reduced energy consumption. walshmedicalmedia.com While specific research on the hydroalkoxycarbonylation of isobutylene (B52900) to directly produce this compound is not widely published, the principles from similar ester syntheses demonstrate its potential as a greener route. walshmedicalmedia.comresearchgate.net
The choice of solvents also plays a crucial role in the greening of synthetic routes. The use of green solvents, such as those derived from renewable resources or those that are less toxic and easily recyclable, is a key principle of green chemistry. nih.gov Research into the use of ethylic esters as green solvents for extraction processes highlights the potential for developing more sustainable downstream processing in ester production. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Routes for Ester Production
| Feature | Traditional Batch Esterification | Green Synthetic Routes (e.g., Flow Chemistry, Hydroalkoxycarbonylation) |
| Process Type | Batch | Continuous Flow / One-Step |
| Energy Consumption | High mdpi.com | Lower |
| Reaction Time | Prolonged mdpi.com | Significantly Reduced walshmedicalmedia.com |
| Waste Generation | High mdpi.com | Minimized rsc.org |
| Atom Economy | Moderate | High walshmedicalmedia.com |
| Catalyst | Often homogeneous mineral acids mdpi.com | Heterogeneous, reusable catalysts mdpi.com |
Development of Environmentally Benign Catalytic Systems
The development of environmentally benign catalytic systems is a cornerstone of green chemistry and has a significant impact on the sustainability of this compound production. Traditional esterification often relies on homogeneous acid catalysts like sulfuric acid, which are corrosive, difficult to separate from the product, and generate substantial waste. mdpi.com
A major focus of research has been the development of heterogeneous acid catalysts. These solid catalysts offer several advantages, including easier separation from the reaction mixture, potential for reuse, and reduced generation of corrosive byproducts. mdpi.com Examples of heterogeneous catalysts investigated for esterification include modified zeolites and other solid acid catalysts. mdpi.com These catalysts can be tailored to have specific acid site distributions, enhancing their activity and selectivity for the desired ester product. mdpi.com
Furthermore, the use of biocatalysts, such as enzymes, is a promising green alternative. Lipases, for example, can catalyze esterification reactions under mild conditions with high selectivity, reducing the formation of unwanted byproducts. While the industrial application of enzymatic esterification can be limited by factors such as cost and stability, ongoing research is focused on overcoming these challenges.
An innovative approach is the development of catalysts from waste materials. For instance, research has demonstrated the potential of using kinnow peel waste as a green catalyst for certain organic reactions. nih.gov This "eco-catalysis" approach not only provides an effective catalyst but also offers a solution for waste valorization, contributing to a circular economy. nih.gov
Table 2: Overview of Catalytic Systems for Esterification
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous Acids (e.g., H₂SO₄) | High activity, low cost | Corrosive, difficult to separate, high waste generation mdpi.com |
| Heterogeneous Acids (e.g., Zeolites) | Easy separation, reusable, reduced waste mdpi.com | Can be less active than homogeneous catalysts, potential for deactivation |
| Biocatalysts (e.g., Lipases) | High selectivity, mild reaction conditions, biodegradable | Higher cost, potential for instability |
| Eco-catalysts (from waste) | Sustainable source, waste valorization, environmentally friendly nih.gov | Activity and stability can vary, requires characterization nih.gov |
Strategies for Waste Minimization and Resource Efficiency in Ester Production
Waste minimization and resource efficiency are critical for the sustainable production of this compound. eolss.net The fundamental principle is to move from a linear "take-make-dispose" model to a more circular approach that minimizes waste at its source and maximizes the use of all materials. eolss.net
Process optimization is a key strategy for reducing waste. numberanalytics.com By carefully controlling reaction conditions such as temperature, pressure, and catalyst loading, the formation of unwanted byproducts can be minimized, leading to higher product yields and less waste to be treated. numberanalytics.com
Recycling and reuse of materials are also essential. This includes the recycling of solvents and the recovery and reuse of catalysts. blazingprojects.com In situ product recovery (ISPR) techniques, such as hybrid extraction-distillation, can improve resource efficiency by continuously removing the ester from the reaction mixture. rsc.org This not only alleviates potential product inhibition of the reaction but also reduces the energy required for downstream purification. rsc.org
Another important strategy is the recovery of valuable components from waste streams. For instance, reactive extraction can be employed to recover carboxylic acids from wastewater, which can then be esterified. aiche.org This not only prevents pollution but also turns a waste product into a valuable resource. aiche.org
Table 3: Waste Minimization and Resource Efficiency Strategies
| Strategy | Description | Benefits |
| Process Optimization | Fine-tuning reaction conditions to maximize yield and minimize byproducts. numberanalytics.com | Reduced waste, higher efficiency, lower costs. numberanalytics.com |
| Recycling and Reuse | Reusing solvents, catalysts, and unreacted starting materials. blazingprojects.com | Conservation of resources, reduced disposal costs. eolss.net |
| In Situ Product Recovery (ISPR) | Continuous removal of the product from the reaction medium. rsc.org | Improved reaction rates and yields, reduced energy consumption in purification. rsc.org |
| Alternative Raw Materials | Utilizing bio-based or renewable feedstocks. blazingprojects.com | Reduced reliance on fossil fuels, potentially lower carbon footprint. |
| Waste Valorization | Recovering and converting waste components into valuable products. aiche.org | Pollution prevention, creation of new revenue streams. aiche.org |
Future Directions and Unexplored Research Avenues for 4 Isobutylbenzoic Acid Ethyl Ester
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The pursuit of more efficient and selective methods for the synthesis of 4-isobutylbenzoic acid ethyl ester remains a key research focus. While traditional acid-catalyzed esterification is well-established, future efforts will likely concentrate on the development of novel catalytic systems that offer improved performance and environmental compatibility. Heterogeneous catalysts, such as solid acids and supported metal oxides, present a promising alternative to homogeneous catalysts like sulfuric acid. These materials can be easily separated from the reaction mixture, simplifying purification and enabling catalyst recycling, which is crucial for sustainable industrial processes.
Furthermore, the exploration of biocatalysis, employing enzymes like lipases, offers a green and highly selective route to ester synthesis. Research in this area will likely involve enzyme immobilization techniques to enhance stability and reusability, as well as protein engineering to tailor enzyme activity and substrate specificity for optimal production of this compound. The goal is to develop robust and economically viable biocatalytic processes that can operate under mild reaction conditions, reducing energy consumption and waste generation.
Exploration of Unconventional Reaction Pathways and Conditions
Beyond conventional esterification, researchers are exploring unconventional reaction pathways to access this compound and its analogs. This includes investigating alternative starting materials and developing novel carbon-carbon and carbon-oxygen bond-forming reactions. For instance, cross-coupling reactions catalyzed by transition metals could provide new routes to construct the substituted benzoic acid core.
The use of non-traditional energy sources, such as microwave irradiation and ultrasound, is another area of active investigation. These techniques can often accelerate reaction rates, improve yields, and enable reactions that are difficult to achieve under conventional heating. Future studies will likely focus on optimizing these energy-input methods for the synthesis of this compound, potentially leading to more rapid and energy-efficient production processes.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is poised to play an increasingly important role in guiding the future development of this compound chemistry. nih.govnih.gov Advanced molecular modeling and simulation techniques can provide valuable insights into reaction mechanisms, catalyst behavior, and the structure-property relationships of its derivatives. nih.govnih.gov
By employing methods such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can predict the reactivity of different substrates, screen potential catalysts, and design novel derivatives with desired properties. nih.govnih.gov This predictive capability can significantly reduce the need for extensive experimental trial-and-error, accelerating the discovery and optimization of new synthetic routes and functional molecules. For example, computational studies can help in understanding the binding interactions of potential inhibitors with their target enzymes, aiding in the rational design of new therapeutic agents. nih.gov
Design and Synthesis of Chemically Diverse Derivatives with Novel Reactivity
The structural scaffold of this compound offers a versatile platform for the design and synthesis of a wide range of chemically diverse derivatives. Future research will focus on introducing various functional groups onto the aromatic ring and modifying the ester moiety to create novel compounds with unique reactivity and properties.
This exploration could lead to the discovery of new pharmaceuticals, agrochemicals, and materials. For example, the introduction of nitrogen-containing heterocycles or other pharmacophores could result in derivatives with enhanced biological activity. Similarly, the incorporation of polymerizable groups could enable the development of new functional polymers and materials. The synthesis of these derivatives will likely involve a combination of traditional organic synthesis techniques and modern synthetic methodologies, such as late-stage functionalization.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes for this compound and its derivatives with flow chemistry and automated platforms represents a significant step towards more efficient, controlled, and scalable production. chimia.chnih.govflowchemistrysociety.combeilstein-journals.org Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. nih.govflowchemistrysociety.com
Automated synthesis platforms, often coupled with in-line analytical techniques, can enable high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. chimia.chnih.gov This approach can significantly accelerate the discovery of new derivatives and the development of robust manufacturing processes. chimia.ch Future research in this area will likely focus on developing integrated flow systems for the multi-step synthesis of complex derivatives of this compound, potentially incorporating purification and analysis steps into a single, continuous process. uc.pt
Q & A
Q. What are the standard methods for synthesizing 4-Isobutylbenzoic acid ethyl ester?
The synthesis typically involves acid-catalyzed esterification of 4-isobutylbenzoic acid with ethanol. Key steps include:
- Reagent ratios : A molar excess of ethanol (1.5–2.0 equivalents) to drive esterification.
- Catalysts : Concentrated sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%) .
- Reflux conditions : Heating at 60–80°C for 6–12 hours under anhydrous conditions.
- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography or recrystallization from ethanol .
Q. How is this compound characterized to confirm its structure and purity?
- NMR spectroscopy : H and C NMR to confirm ester linkage (e.g., δ ~4.3 ppm for ethyl CH, δ ~170 ppm for carbonyl carbon) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]) .
- Melting point : Comparison with literature values (if crystalline) .
Q. What safety precautions are necessary when handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or handling .
- Storage : Keep in a cool, dry place away from oxidizers and strong acids/bases .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Compare NMR, IR, and MS data with computational predictions (e.g., DFT-calculated C shifts) .
- Isotopic labeling : Use O-labeled ethanol in synthesis to track ester bond formation via MS .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .
Q. What challenges arise in optimizing reaction yields, and how can they be addressed?
- Steric hindrance : The isobutyl group may slow esterification; use Dean-Stark traps to remove water and shift equilibrium .
- Side reactions : Competing acid-catalyzed dimerization can occur; monitor via TLC and adjust reaction time/temperature .
- Catalyst optimization : Screen Brønsted vs. Lewis acid catalysts (e.g., FeCl vs. HSO) to improve efficiency .
Q. How does the isobutyl group’s steric hindrance influence reactivity in downstream modifications?
- Ester hydrolysis : Slower under basic conditions due to reduced nucleophilic attack at the carbonyl .
- Electrophilic substitution : Para-substitution is favored over meta due to steric blocking of ortho positions .
- Cross-coupling reactions : Suzuki-Miyaura coupling may require bulky ligands (e.g., SPhos) to accommodate steric effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
